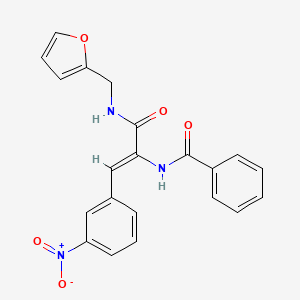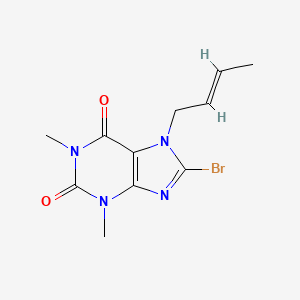![molecular formula C18H17Cl3N2O3 B11982695 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is a complex organic compound with a molecular formula of C17H14Cl3N2O3. This compound is known for its unique chemical structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-acetylaminophenol.
Attachment of the Phenoxy Group: The 3-acetylaminophenol is then reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound.
Formation of the Benzamide Core: The intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final product, N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-3-CHLOROBENZAMIDE
- N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-2-METHYLPROPANAMIDE
Uniqueness
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
属性
分子式 |
C18H17Cl3N2O3 |
|---|---|
分子量 |
415.7 g/mol |
IUPAC 名称 |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-11-5-3-6-13(9-11)16(25)23-17(18(19,20)21)26-15-8-4-7-14(10-15)22-12(2)24/h3-10,17H,1-2H3,(H,22,24)(H,23,25) |
InChI 键 |
TXELWKUTSHISFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11982614.png)
![4-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11982620.png)
![(5E)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982627.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982632.png)




![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982684.png)

![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
